![molecular formula C9H7F2N3O B572251 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine CAS No. 1209962-86-6](/img/structure/B572251.png)
1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine
Description
1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at the 3-position with a methanamine group (-CH2NH2) and at the 5-position with a 2,6-difluorophenyl ring. The 1,2,4-oxadiazole scaffold is widely studied in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design. The 2,6-difluorophenyl substituent enhances lipophilicity and may influence binding interactions in biological targets, such as ion channels or enzymes.
Propriétés
IUPAC Name |
[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c10-5-2-1-3-6(11)8(5)9-13-7(4-12)14-15-9/h1-3H,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUIHQZCUJWJDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=NO2)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclization of Carboxylic Acid Derivatives
A foundational method for synthesizing 1,2,4-oxadiazoles involves cyclization reactions between carboxylic acid derivatives and amidoximes. For the target compound, 2,6-difluorobenzoyl chloride serves as the acylating agent. The process begins with the formation of an intermediate amidoxime through the reaction of hydroxylamine with a nitrile precursor. Subsequent cyclization under acidic or basic conditions yields the oxadiazole ring.
Reaction Scheme:
In one protocol, 2,6-difluorobenzonitrile reacts with hydroxylamine hydrochloride in ethanol/water (3:1) at 80°C for 6 hours to form the amidoxime intermediate. Cyclization is then achieved using trifluoroacetic anhydride (TFAA) as a dehydrating agent, yielding the 1,2,4-oxadiazole scaffold.
Hydrazine-Mediated Coupling
Alternative routes employ hydrazine hydrate to form hydrazide intermediates, which undergo cyclization with carbonyl compounds. For instance, 2,6-difluorophenylacetic acid hydrazide reacts with cyanogen bromide in alkaline conditions to generate the oxadiazole ring. This method emphasizes the role of pH and temperature in controlling regioselectivity.
Key Parameters:
Functionalization with Methanamine
Nucleophilic Substitution
The methanamine group is introduced via nucleophilic substitution at the 3-position of the oxadiazole ring. Chloromethyl-oxadiazole intermediates, prepared using thionyl chloride or phosphorus oxychloride, react with aqueous ammonia or ammonium hydroxide under reflux.
Example Protocol:
-
Chlorination: Treat 3-(chloromethyl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole with SOCl₂ in dichloromethane at 0°C.
-
Amination: Add concentrated NH₄OH dropwise and stir at 25°C for 12 hours.
-
Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1).
Reductive Amination
An alternative approach involves reductive amination of a ketone precursor. 3-(Aminomethyl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole is synthesized by reducing an oxime intermediate using sodium borohydride in methanol.
Conditions:
Optimization of Reaction Conditions
Catalytic Systems
Recent advancements employ transition metal catalysts to enhance efficiency. Palladium-catalyzed coupling reactions enable the direct introduction of the difluorophenyl group to preformed oxadiazole intermediates.
Catalyst: Pd(PPh₃)₄
Ligand: Xantphos
Solvent: Toluene/Water (10:1)
Yield Improvement: 78% vs. 62% (non-catalytic)
Solvent and Temperature Effects
Solvent polarity critically influences cyclization kinetics. Polar aprotic solvents like DMF accelerate ring closure but may promote side reactions. A comparative study revealed the following trends:
Solvent | Reaction Time (h) | Yield (%) |
---|---|---|
DMF | 3 | 72 |
THF | 6 | 65 |
Ethanol | 8 | 58 |
Optimal temperatures range from 60–80°C, balancing reaction rate and decomposition risks.
Industrial-Scale Production
Continuous Flow Synthesis
Industrial protocols adopt continuous flow reactors to improve scalability and safety. A patented method (WO2017220485A1) describes a one-pot synthesis in a microreactor, achieving 85% yield at 100 g/hour throughput.
Key Advantages:
Green Chemistry Approaches
Recent efforts emphasize solvent-free mechanochemical synthesis. Ball-milling 2,6-difluorobenzamide and hydroxylamine hydrochloride with K₂CO₃ yields the oxadiazole precursor in 89% yield, eliminating toxic solvents.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 7.45–7.35 (m, 2H, aromatic)
-
δ 6.95–6.85 (m, 1H, aromatic)
-
δ 4.10 (s, 2H, CH₂NH₂)
IR (KBr):
Analyse Des Réactions Chimiques
Types of Reactions
1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogues
2.1.1. [5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS: 1803580-84-8)
- Molecular Formula : C9H9BrClN3O
- Key Differences :
- The phenyl ring at the 5-position of the oxadiazole is substituted with a 3-bromo group instead of 2,6-difluoro.
- Bromine’s larger atomic radius and lower electronegativity compared to fluorine may reduce electronic effects but increase steric hindrance and lipophilicity.
- The hydrochloride salt form improves aqueous solubility, critical for bioavailability .
2.1.2. 1-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride (CAS: 1443424-87-0)
- Key Differences: A single 4-fluoro substituent on the phenyl ring vs. 2,6-difluoro. Likely lower metabolic stability due to fewer fluorine atoms .
Heterocycle Core Variants
2.2.1. [5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine (CID: 33676775)
- Molecular Formula : C10H8F2N2O
- Key Differences: Replaces the 1,2,4-oxadiazole with a 1,2-oxazole ring. The 1,2-oxazole core has reduced nitrogen content, altering hydrogen-bonding capacity and electron distribution. The 2,4-difluorophenyl substitution vs.
Substituent Position and Functional Group Variations
2.3.1. [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine hydrochloride (CAS: 1228880-37-2)
- Molecular Formula : C10H12N3O·HCl
- Key Differences :
Data Tables
Table 1: Structural and Physicochemical Comparison
Compound Name | Core Heterocycle | Substituent (Position) | Molecular Formula | Key Features |
---|---|---|---|---|
1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine | 1,2,4-Oxadiazole | 2,6-Difluorophenyl (5) | C9H7F2N3O | High electronegativity, lipophilic |
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl | 1,2,4-Oxadiazole | 3-Bromophenyl (5) | C9H9BrClN3O | Increased steric bulk, HCl salt |
[5-(2,4-Difluorophenyl)-1,2-oxazol-3-yl]methanamine | 1,2-Oxazole | 2,4-Difluorophenyl (5) | C10H8F2N2O | Reduced nitrogen content |
1-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine HCl | 1,2,4-Oxadiazole | 4-Fluorophenyl (5) | C9H8FClN3O | Mono-fluoro, improved solubility |
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine HCl | 1,2,4-Oxadiazole | 5-Methyl (oxadiazole) | C10H12N3O·HCl | Methyl substitution, no fluorine |
Table 2: Analytical Data Comparison
Research Findings and Implications
- Halogen Effects: The 2,6-difluoro substitution in the target compound likely enhances metabolic stability and target binding compared to mono-fluoro or brominated analogues .
- Salt Forms : Hydrochloride salts (e.g., in and ) improve solubility but may alter pharmacokinetic profiles compared to free bases .
Limitations and Contradictions
- Data Gaps : Pharmacological data (e.g., IC50, binding affinities) are absent in the evidence, limiting functional comparisons.
- Structural vs. Functional Analysis : While structural differences are clear, their direct impact on biological activity remains speculative without experimental validation.
Activité Biologique
1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine, commonly referred to as a derivative of oxadiazole, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure which includes a difluorophenyl group and an oxadiazole moiety. The focus of this article is to explore the biological activity of this compound, particularly in the context of its anticancer properties and other pharmacological effects.
- Chemical Formula : C₉H₇F₂N₃O
- Molecular Weight : 211.17 g/mol
- CAS Number : 1209962-86-6
Biological Activity Overview
Recent research has indicated that compounds containing the oxadiazole ring exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound has been evaluated for its cytotoxic effects against several cancer cell lines.
Anticancer Activity
A significant body of research has focused on the anticancer potential of oxadiazole derivatives. For instance, studies have reported that related compounds demonstrate cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U-937 (leukemia) .
Case Studies and Findings
-
Cytotoxicity Assays :
- In a study evaluating the cytotoxic effects of different oxadiazole derivatives, it was found that compounds similar to this compound exhibited IC₅₀ values in the micromolar range against MCF-7 cells.
- Specifically, one derivative showed an IC₅₀ value of 15.63 µM against MCF-7 cells, comparable to standard chemotherapeutics like Tamoxifen .
- Mechanism of Action :
- Comparative Studies :
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives have shown potential antimicrobial activity. For example:
- Compounds structurally related to this compound have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .
Pharmacological Implications
The biological activities exhibited by this compound suggest several pharmacological implications:
- Potential as Anticancer Agent : Given its cytotoxicity against various cancer cell lines and relatively low toxicity to normal cells, it presents a potential candidate for further development in cancer therapy.
- Antimicrobial Development : The antimicrobial properties could lead to applications in treating bacterial infections.
Q & A
Q. What are the key synthetic routes for 1-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]methanamine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclization of a nitrile precursor with hydroxylamine, followed by fluorophenyl substitution. For example, oxadiazole rings are formed via cyclocondensation of amidoximes with activated carboxylic acid derivatives under reflux in aprotic solvents like acetonitrile . Purity optimization requires:
- Step 1 : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.
- Step 2 : Recrystallization from ethanol/water mixtures to remove unreacted starting materials .
- Step 3 : Analytical validation via HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥95% purity .
Q. How does the 2,6-difluorophenyl substituent influence the compound’s physicochemical properties?
- Methodological Answer : The 2,6-difluorophenyl group enhances lipophilicity (logP ~2.8) compared to non-fluorinated analogs, improving membrane permeability. This is quantified via shake-flask experiments using octanol/water partitioning . Fluorine’s electron-withdrawing effect also stabilizes the oxadiazole ring, as shown by DFT calculations (B3LYP/6-31G* level) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., fluorine-induced deshielding of adjacent protons at δ 7.2–7.8 ppm) .
- FT-IR : Identify oxadiazole C=N stretches (~1600 cm⁻¹) and NH₂ bends (~3300 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+H]+ at m/z 240.0742) .
Advanced Research Questions
Q. How can contradictory bioactivity data between analogs be systematically resolved?
- Methodological Answer : Contradictions arise from substituent positional effects. For example, 3-fluorophenyl analogs may show higher antimicrobial activity than 4-fluorophenyl derivatives due to improved target binding. To resolve this:
- Step 1 : Perform SAR studies with a library of analogs varying in fluorine position and oxadiazole substitution .
- Step 2 : Use molecular docking (AutoDock Vina) to compare binding affinities to target enzymes (e.g., CYP450) .
- Step 3 : Validate with in vitro assays (MIC tests for antimicrobial activity) .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer :
- Reaction Optimization : Use microwave-assisted synthesis (100°C, 30 min) to reduce reaction time and byproduct formation vs. traditional reflux (6–8 hours) .
- Catalysis : Employ CuI (5 mol%) to accelerate cyclization steps, reducing side reactions .
- Workflow : Implement inline FTIR monitoring to detect intermediate formation and adjust reagent stoichiometry dynamically .
Q. How can in silico models predict the compound’s metabolic stability?
- Methodological Answer :
- Step 1 : Use software like Schrödinger’s ADMET Predictor to estimate metabolic sites (e.g., oxadiazole ring oxidation) .
- Step 2 : Validate with human liver microsome (HLM) assays: Incubate compound (10 µM) with NADPH-regenerating system, analyze via LC-MS/MS for metabolite identification .
- Step 3 : Cross-reference with cytochrome P450 inhibition data to assess drug-drug interaction risks .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.